molecular formula C14H9N3 B14439151 Acenaphtho(1,2-b)pyrazin-8-amine CAS No. 74833-37-7

Acenaphtho(1,2-b)pyrazin-8-amine

Katalognummer: B14439151
CAS-Nummer: 74833-37-7
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: TWMJTZJFYUYBSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acenaphtho(1,2-b)pyrazin-8-amine is a heterocyclic compound that features a fused ring system combining acenaphthene and pyrazine structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acenaphtho(1,2-b)pyrazin-8-amine can be synthesized through multicomponent reactions involving acenaphthoquinone derivatives. One common method involves the reaction of acenaphthoquinone with amines and other reagents under specific conditions. For example, a one-pot synthesis method involves the reaction of (acenaphthylen-1-yloxy)trimethylsilane with aldehydes and isocyanides in the presence of a silica-supported ionic liquid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of efficient polymeric catalysts and ionic liquids in one-pot synthesis reactions suggests potential scalability for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Acenaphtho(1,2-b)pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted this compound derivatives .

Wissenschaftliche Forschungsanwendungen

Acenaphtho(1,2-b)pyrazin-8-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of acenaphtho(1,2-b)pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound’s fused ring system allows it to interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. These interactions can lead to various biological effects, such as anticancer or antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acenaphtho(1,2-b)pyrazin-8-amine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

74833-37-7

Molekularformel

C14H9N3

Molekulargewicht

219.24 g/mol

IUPAC-Name

11,14-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaen-12-amine

InChI

InChI=1S/C14H9N3/c15-11-7-16-13-9-5-1-3-8-4-2-6-10(12(8)9)14(13)17-11/h1-7H,(H2,15,17)

InChI-Schlüssel

TWMJTZJFYUYBSG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=C1)C4=NC=C(N=C4C3=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.